Diethyl 3-Bromobenzylphosphonate

CAS No.: 128833-03-4; 949014-28-2

Cat. No.: VC5384660

Molecular Formula: C11H16BrO3P

Molecular Weight: 307.124

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 128833-03-4; 949014-28-2 |

|---|---|

| Molecular Formula | C11H16BrO3P |

| Molecular Weight | 307.124 |

| IUPAC Name | 1-bromo-3-(diethoxyphosphorylmethyl)benzene |

| Standard InChI | InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 |

| Standard InChI Key | KVNNRCDDRDXWIW-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(CC1=CC(=CC=C1)Br)OCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

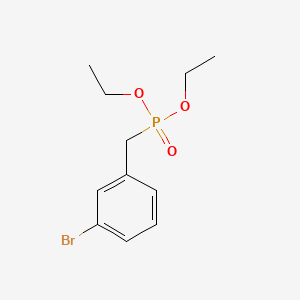

Diethyl 3-bromobenzylphosphonate belongs to the organophosphorus compound family, distinguished by a benzyl ring substituted with bromine at the third carbon (meta position) and a diethyl phosphonate group (-PO(OEt)) at the methylene bridge. The IUPAC name, 1-bromo-3-(diethoxyphosphorylmethyl)benzene, reflects this arrangement . The phosphonate group contributes to the compound’s polarity and nucleophilicity, while the bromine atom enhances electrophilic reactivity, enabling participation in Suzuki-Miyaura and Stille couplings.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 307.12 g/mol | |

| Density | 1.343 g/mL at 25°C | |

| Boiling Point | 376.0±25.0 °C (Predicted) | |

| Refractive Index | ||

| Flash Point | >110°C | |

| Solubility | Not available |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of diethyl 3-bromobenzylphosphonate typically follows the Michaelis-Arbuzov reaction, where 3-bromobenzyl bromide reacts with triethyl phosphite under thermal conditions. Alternative methods include palladium-catalyzed cross-coupling reactions, though these are less commonly reported. The reaction mechanism involves nucleophilic displacement of bromide by the phosphite ion, yielding the phosphonate ester.

Example Synthesis Protocol:

-

Reactants: 3-Bromobenzyl bromide (1 equiv), triethyl phosphite (1.2 equiv).

-

Conditions: Reflux in anhydrous toluene at 110°C for 12 hours under nitrogen atmosphere.

-

Workup: Distillation under reduced pressure to isolate the product.

Industrial Production

Industrial-scale production remains proprietary, but laboratory-scale methods emphasize purity control due to the compound’s sensitivity to hydrolysis. Suppliers such as Adamas Reagent and Sigma-Aldrich offer diethyl 3-bromobenzylphosphonate at 97% purity, priced at approximately $250–$500 per gram .

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromine atom at the meta position facilitates palladium-catalyzed cross-couplings, enabling the formation of carbon-carbon bonds. For instance, in Suzuki-Miyaura reactions, it couples with aryl boronic acids to yield biaryl phosphonates, valuable in kinase inhibitor development.

Nucleophilic Substitutions

The phosphonate group acts as a leaving group in alkylation reactions. Treatment with Grignard reagents (e.g., RMgX) displaces the diethyl phosphonate, generating substituted benzyl derivatives.

Medicinal Chemistry

Diethyl 3-bromobenzylphosphonate serves as a precursor in anticancer and antiviral drug candidates. Its bromine atom allows late-stage functionalization via click chemistry, enhancing modularity in drug design.

Reactivity and Stability Studies

Hydrolytic Stability

The phosphonate ester hydrolyzes slowly in aqueous acidic or basic conditions, yielding 3-bromobenzylphosphonic acid. At pH 7.4 and 25°C, the hydrolysis half-life exceeds 30 days, ensuring stability in most synthetic workflows.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a glass transition temperature () of −45°C and decomposition onset at 210°C, indicating suitability for high-temperature reactions .

| Parameter | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, fume hood |

| Storage | Sealed in dry, room temperature |

| Disposal | Incineration or hydrolysis |

Comparative Analysis with Structural Analogs

Diethyl 4-Bromobenzylphosphonate

The para-bromo isomer (CAS 38186-51-5) shares the same molecular formula but exhibits distinct reactivity. The bromine’s position alters electronic effects, reducing electrophilicity at the benzyl carbon .

Table 3: Isomer Comparison

| Property | 3-Bromo Isomer | 4-Bromo Isomer |

|---|---|---|

| Boiling Point | 376°C (Predicted) | 365°C (Predicted) |

| Density | 1.343 g/mL | 1.331 g/mL |

| Reactivity in Suzuki | Higher | Moderate |

Future Research Directions

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.

-

Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

-

Computational Modeling: Predicting reactivity using DFT calculations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume